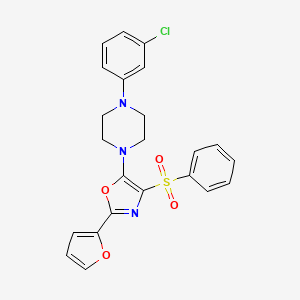![molecular formula C10H11N3O2S B2538643 Ácido 2-metil-2-[4-(tiofen-2-il)-1H-1,2,3-triazol-1-il]propanoico CAS No. 2138036-14-1](/img/structure/B2538643.png)
Ácido 2-metil-2-[4-(tiofen-2-il)-1H-1,2,3-triazol-1-il]propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid" is not directly mentioned in the provided papers. However, the papers discuss various derivatives and related compounds that share structural similarities, such as the presence of a thiophene ring and a triazole moiety. These structural components are common in compounds with potential biological activities, including antimicrobial and antiproliferative effects .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions including condensation, chlorination, esterification, and cyclization. For instance, the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was achieved through such reactions . Similarly, the synthesis of 2-(4-R-5-(thiophene-2-ylmethyl)-4H-1,2,4-triazole-3-ylthio)acetate acids and their salts involved the interaction of triazole-thions with monochloroacetic acid in the presence of an alkali . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using techniques such as X-ray crystallography, IR, 1H NMR, and 13C NMR spectroscopy. For example, the crystal structure of a related compound was confirmed by X-ray analysis , and the structure of another triazole derivative was elucidated using diffractions of IR, 1H NMR, and X-ray . These techniques would be essential for the structural analysis of "2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid".
Chemical Reactions Analysis
The chemical reactivity of triazole and thiophene derivatives is influenced by the presence of functional groups and the overall molecular structure. For instance, the reactivity of 2-(4-R-5-(thiophene-2-ylmethyl)-4H-1,2,4-triazole-3-ylthio)acetate acids in forming salts with various bases indicates potential for diverse chemical transformations . The antimycotic activity of triazoline-thiones suggests that the triazole ring can participate in bioactive interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like "2-methyl-2-[4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid" can be inferred from related compounds. These properties include melting points, solubility, and spectral data such as IR and NMR peaks. For example, the IR spectrum of a related compound showed characteristic bands for the triazole nucleus and other functional groups . The antimicrobial and antiproliferative activities of these compounds suggest that they may have significant biological relevance .
Aplicaciones Científicas De Investigación
Química Medicinal
Los derivados del tiofeno, incluido el compuesto en cuestión, juegan un papel crucial en la química medicinal. Los investigadores han descubierto que estas moléculas exhiben una amplia gama de propiedades terapéuticas. Algunas aplicaciones notables incluyen:
- Actividad Antiinflamatoria: Los derivados del tiofeno han demostrado efectos antiinflamatorios, lo que los convierte en posibles candidatos para el manejo de las condiciones inflamatorias .
Síntesis de Agentes Antitumorales
Tiofenos específicos, como el 2-butiltiofeno, sirven como materias primas para la síntesis de agentes anticancerígenos. Estos compuestos prometen en el tratamiento del cáncer .
Agentes Antiateroscleróticos
El 2-octiltiofeno contribuye a la síntesis de agentes antiateroscleróticos, que pueden ayudar a prevenir o tratar la aterosclerosis .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Thiophenes
are a class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Triazoles
, on the other hand, are another class of heterocyclic compounds that have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Triazole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
2-methyl-2-(4-thiophen-2-yltriazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-10(2,9(14)15)13-6-7(11-12-13)8-4-3-5-16-8/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQHGUOSDPUBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(N=N1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


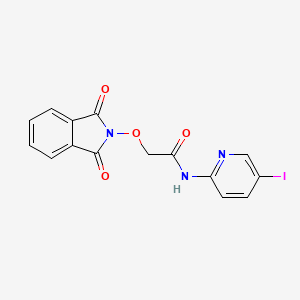
![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2538563.png)

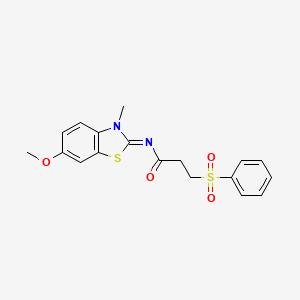
![Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2538570.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2538571.png)
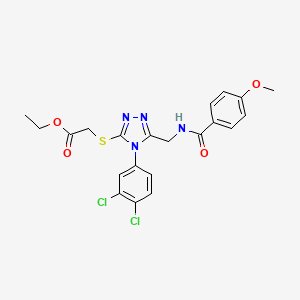
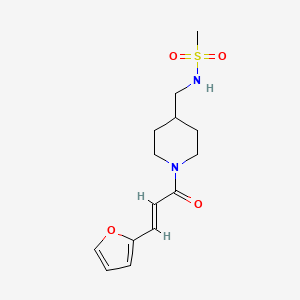
![7-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2538575.png)
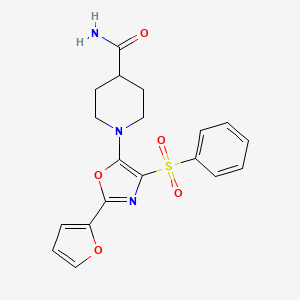
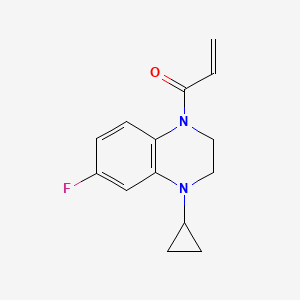
![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2538578.png)
